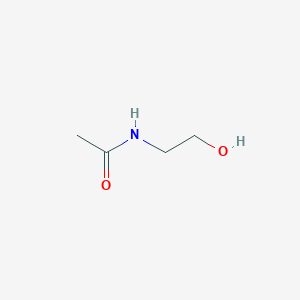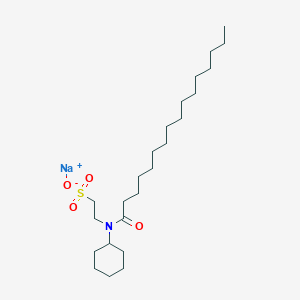
Sodium N-cyclohexyl-N-palmitoyltaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-cyclohexyl-N-palmitoyltaurate (C16-Tauro) is a surfactant that is commonly used in scientific research. It is a synthetic detergent that has been shown to have a number of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Sodium N-cyclohexyl-N-palmitoyltaurate is believed to involve the disruption of lipid-lipid and lipid-protein interactions in biological membranes. This allows membrane proteins to be solubilized and isolated in their native state. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to alter the physical properties of lipid bilayers, such as membrane fluidity and curvature.
Biochemische Und Physiologische Effekte
Sodium N-cyclohexyl-N-palmitoyltaurate has been shown to have a number of biochemical and physiological effects. It has been shown to activate protein kinase C and to inhibit cholesterol synthesis in cells. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium N-cyclohexyl-N-palmitoyltaurate is its ability to solubilize membrane proteins in their native state. This allows for the study of membrane proteins in their functional state, which is important for understanding their structure and function. However, Sodium N-cyclohexyl-N-palmitoyltaurate can also have detergent effects on proteins, which can lead to denaturation or loss of activity. In addition, Sodium N-cyclohexyl-N-palmitoyltaurate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Sodium N-cyclohexyl-N-palmitoyltaurate. One area of interest is the development of new surfactants that can solubilize membrane proteins with higher efficiency and fewer side effects. Another area of interest is the use of Sodium N-cyclohexyl-N-palmitoyltaurate in drug discovery, as it can be used to screen for compounds that interact with membrane proteins. Finally, there is a need for further research into the biochemical and physiological effects of Sodium N-cyclohexyl-N-palmitoyltaurate, particularly in the context of disease states.
Synthesemethoden
Sodium N-cyclohexyl-N-palmitoyltaurate is synthesized by reacting palmitic acid with cyclohexylamine to form N-cyclohexylpalmitamide. This is then reacted with taurine to form Sodium N-cyclohexyl-N-palmitoyltaurate. The synthesis method has been well established and is widely used in research.
Wissenschaftliche Forschungsanwendungen
Sodium N-cyclohexyl-N-palmitoyltaurate is commonly used in scientific research as a detergent to solubilize and isolate membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. Sodium N-cyclohexyl-N-palmitoyltaurate has also been used in studies of lipid metabolism and as a tool for investigating the structure and function of biological membranes.
Eigenschaften
CAS-Nummer |
132-43-4 |
|---|---|
Produktname |
Sodium N-cyclohexyl-N-palmitoyltaurate |
Molekularformel |
C24H46NNaO4S |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C24H47NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;/h23H,2-22H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
VOXBATAAGDVURT-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Andere CAS-Nummern |
132-43-4 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



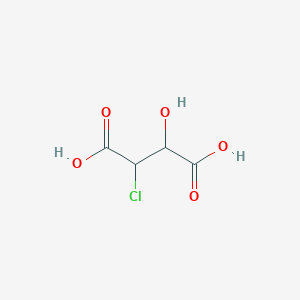
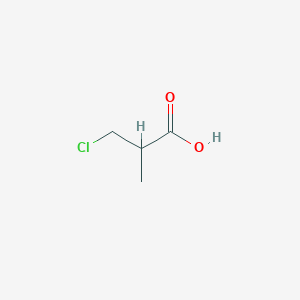
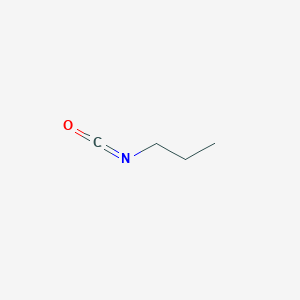
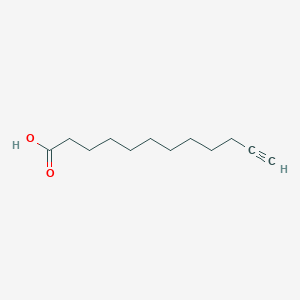
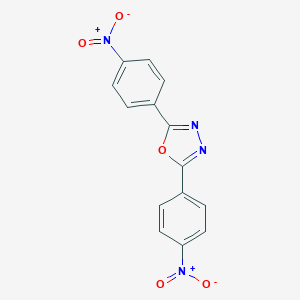
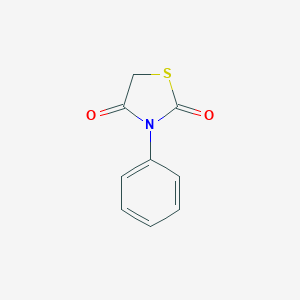
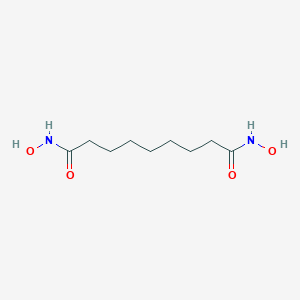
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
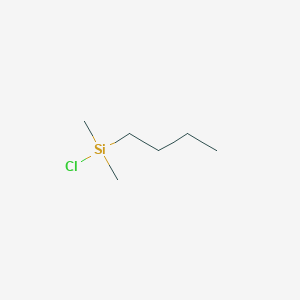
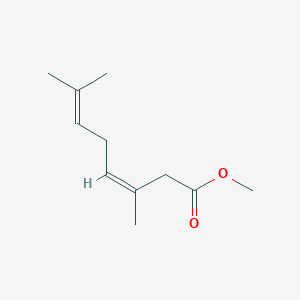
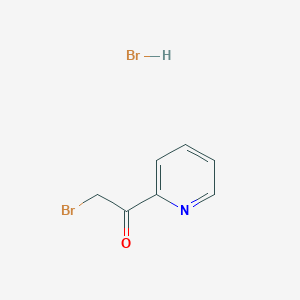
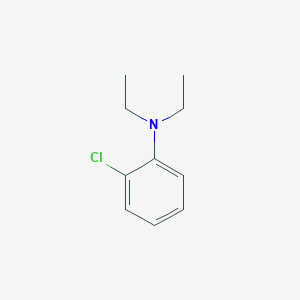
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
